REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([OH:10])=[C:6]([CH:9]=1)[CH:7]=[O:8].Cl[CH2:12][CH2:13][N:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1.C(=O)([O-])[O-].[K+].[K+]>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:10][CH2:12][CH2:13][N:14]2[CH2:18][CH2:17][CH2:16][CH2:15]2)=[C:6]([CH:9]=1)[CH:7]=[O:8] |f:2.3.4|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C=O)C1)O
|
Name
|
|
Quantity
|
5.84 g
|
Type
|
reactant
|
Smiles
|
ClCCN1CCCC1
|
Name
|
|
Quantity
|
12.38 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 2 hours at 50° C. and for 2 hours at 75° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to RT
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated down in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (silica gel, gradient EtOAc/MeOH 100:0→85:15)
|
Type
|
CUSTOM
|
Details
|
4.82 minutes (method A)
|
Duration
|
4.82 min
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=CC(=C(C=O)C1)OCCN1CCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |